molecular formula C24H28N6O4S B146512 4,4'-Diaminodiphenylamine Sulfate CAS No. 6369-04-6

4,4'-Diaminodiphenylamine Sulfate

Cat. No.: B146512
CAS No.: 6369-04-6
M. Wt: 496.6 g/mol
InChI Key: UIBDOIWJPGLGEJ-UHFFFAOYSA-N
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Description

4,4'-Diaminodiphenylamine Sulfate (CAS 53760-27-3) is a sulfate salt with the molecular formula C₁₂H₁₅N₃O₄S and a molecular weight of 297.33 g/mol. It appears as a blue-white or grey-to-bluish-purple crystalline powder . The compound has a high melting point of 300°C (hydrate form) and is sparingly soluble in water but soluble in ethanol and ether . It is widely used as a diazo component in dyes (e.g., C.I. 37245 or "Fast Black B Salt") and in chemical synthesis for industrial water treatment and photocatalytic applications . Safety protocols classify it as a hazardous material (UN 2811, 6.1/PG 3) requiring careful handling .

Properties

CAS No.

6369-04-6

Molecular Formula

C24H28N6O4S

Molecular Weight

496.6 g/mol

IUPAC Name

4-N-(4-aminophenyl)benzene-1,4-diamine;sulfuric acid

InChI

InChI=1S/2C12H13N3.H2O4S/c2*13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h2*1-8,15H,13-14H2;(H2,1,2,3,4)

InChI Key

UIBDOIWJPGLGEJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O

Other CAS No.

53760-27-3
6369-04-6

Pictograms

Irritant

Synonyms

4.4-Iminodianiline sulfate

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Bis(4-Nitrophenyl)Amine

Bis(4-nitrophenyl)amine is reduced using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) or nickel catalyst. The reaction typically proceeds at 50–80°C under 3–5 bar hydrogen pressure, yielding 4,4'-diaminodiphenylamine with >90% efficiency. The diamine is then treated with concentrated sulfuric acid (18 M) at 60°C to form the sulfate salt. Key parameters include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 wt% Pd/CHigher loading reduces reaction time
H₂ Pressure3–5 barExcess pressure risks over-reduction
Sulfonation Temperature60–70°CLower temps favor salt stability

This method is industrially favored due to scalability, though catalyst costs and hydrogen handling require careful optimization.

Condensation of 4-Chloronitrobenzene with Ammonia Derivatives

Alternative routes avoid nitro intermediates by directly assembling the diphenylamine backbone.

Ullmann-Type Coupling with Ammonia

4-Chloronitrobenzene reacts with aqueous ammonia under Ullmann conditions, using copper(I) iodide as a catalyst and potassium carbonate as a base. The reaction occurs in dimethylformamide (DMF) at 120°C for 12–24 hours, producing 4-nitro-4'-aminodiphenylamine, which is subsequently reduced and sulfonated.

Reaction Mechanism :

4-ClC₆H₄NO₂ + NH₃ → 4-NH₂C₆H₄NO₂ + HCl\text{4-ClC₆H₄NO₂ + NH₃ → 4-NH₂C₆H₄NO₂ + HCl}
4-NH₂C₆H₄NO₂ + H₂ → 4,4’-Diaminodiphenylamine\text{4-NH₂C₆H₄NO₂ + H₂ → 4,4'-Diaminodiphenylamine}

Yields reach 75–85%, with byproducts including oligomeric amines and unreacted starting material.

Oxidative Coupling of Aniline Derivatives

Electrochemical Synthesis

An innovative approach employs electrochemical oxidation of aniline in acidic media. At a platinum anode (1.2 V vs. Ag/AgCl), aniline dimerizes to form 4,4'-diaminodiphenylamine, which precipitates as the sulfate salt upon addition of H₂SO₄. Advantages include:

  • Solvent-free conditions

  • Room-temperature operation

  • 90–95% Faradaic efficiency

Limitations include electrode fouling and the need for specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reduction of nitro groups, reducing reaction times from hours to minutes. For example, bis(4-nitrophenyl)amine in ethanol/water (3:1) with NaBH₄ and a catalytic amount of FeCl₃ achieves full conversion within 15 minutes at 100°C. Subsequent sulfonation under microwave conditions (50°C, 10 minutes) yields 98% pure product.

Comparative Data :

MethodTime (h)Yield (%)Purity (%)
Conventional H₂6–89095
Microwave0.259598

Green Chemistry Approaches

Biocatalytic Reduction

Recent studies utilize NADH-dependent reductases from E. coli to convert nitro groups to amines under mild conditions (pH 7, 30°C). This method avoids metal catalysts and high-pressure H₂, though yields remain modest (60–70%).

Solvent-Free Mechanochemical Synthesis

Ball milling bis(4-nitrophenyl)amine with iron powder and ammonium chloride achieves 85% conversion in 2 hours. The mechanochemical method eliminates solvent waste but requires post-milling acid treatment to isolate the sulfate.

Industrial-Scale Optimization

Continuous Flow Reactors

Tubular reactors with immobilized Pd catalysts enable continuous hydrogenation, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. Key benefits include:

  • Consistent product quality

  • Reduced catalyst leaching

  • Integration with in-line sulfonation

Waste Minimization Strategies

  • Catalyst Recycling : Pd/C catalysts are regenerated via oxidative treatment (H₂O₂, 50°C), retaining 90% activity over five cycles.

  • Byproduct Utilization : Oligomeric amines are hydrolyzed to aniline, which is reintroduced into the synthesis.

Analytical Characterization of Synthetic Products

Post-synthesis validation employs:

  • FT-IR : NH₂ stretches at 3300–3400 cm⁻¹; SO₄²⁻ bands at 1100 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Aromatic protons at δ 6.5–7.2 ppm; NH₂ groups at δ 4.8–5.2 ppm.

  • XRD : Characteristic peaks at 2θ = 15.3°, 22.7°, and 29.4° confirm crystalline sulfate .

Chemical Reactions Analysis

4,4’-Diaminodiphenylamine Sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Diaminodiphenylamine Sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Diaminodiphenylamine Sulfate involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following diphenylamine derivatives are structurally or functionally analogous to 4,4'-Diaminodiphenylamine Sulfate. Key differences in properties and applications are summarized in Table 1.

Structural and Functional Analogues

N,N'-Diphenyl-1,4-phenylenediamine (CAS 74-31-7)

  • Structure : Contains phenyl groups instead of amine substituents on the benzene rings.
  • Properties : Lower molecular weight (260.33 g/mol ) and reduced polarity due to the absence of sulfate and amine groups.
  • Applications : Used in polymer stabilization and as an antioxidant .

4,4'-Dimethoxydiphenylamine (CAS 101-70-2)

  • Structure : Methoxy (-OCH₃) groups replace amine groups.
  • Properties : Higher solubility in organic solvents due to the electron-donating methoxy groups. Melting point: 98–100°C .
  • Applications : Intermediate in pharmaceuticals and agrochemicals .

N,N'-Di-2-naphthyl-1,4-phenylenediamine (CAS 93-46-9)

  • Structure : Bulky naphthyl groups increase steric hindrance.
  • Properties : Higher molecular weight (410.52 g/mol ) and thermal stability.
  • Applications : Antioxidant in rubber and lubricants .

4,4'-Diaminodiphenyl Sulfide (CAS 599-61-1) Structure: Sulfide (-S-) bridge instead of amine groups. Applications: High-temperature polymer synthesis .

2,4-Diaminodiphenylamine (CAS 6369-04-6) Structure: Asymmetric substitution (amines at 2- and 4-positions). Properties: Melting point 117–122°C; used in practical synthesis without sulfate .

4,4-Diaminodiphenyl Ether Sulfate Structure: Ether (-O-) linkage instead of amine groups. Properties: Enhanced flexibility and solubility in polar solvents. Applications: Specialty polymers and surfactants .

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₂H₁₅N₃O₄S 297.33 300 Dyes, photocatalysis
N,N'-Diphenyl-1,4-phenylenediamine C₁₈H₁₆N₂ 260.33 N/A Polymer stabilization
4,4'-Dimethoxydiphenylamine C₁₄H₁₅NO₂ 229.28 98–100 Pharmaceuticals
N,N'-Di-2-naphthyl-1,4-phenylenediamine C₂₂H₁₈N₂ 410.52 N/A Rubber antioxidants
4,4'-Diaminodiphenyl Sulfide C₁₂H₁₂N₂S 216.30 109–111 High-temperature polymers
2,4-Diaminodiphenylamine C₁₂H₁₃N₃ 199.26 117–122 Chemical synthesis

Key Differences

  • Solubility: The sulfate group in this compound enhances polarity but limits water solubility compared to methoxy or ether derivatives .
  • Thermal Stability : Sulfate and sulfide derivatives exhibit higher thermal stability (>300°C) than methoxy or naphthyl analogues .
  • Safety: this compound is classified as hazardous (UN 2811), while 4,4'-Diaminodiphenyl Sulfide is carcinogenic .

Q & A

Q. What are the optimal solvents for dissolving 4,4'-Diaminodiphenylamine Sulfate, and how does solubility impact experimental design?

The compound is highly soluble in ethanol and ether but insoluble in water . For reactions requiring aqueous conditions, pre-dissolution in polar organic solvents followed by controlled dilution is recommended. Solubility data should guide solvent selection for synthesis, purification (e.g., recrystallization), or spectroscopic analysis. Researchers must account for solvent interactions with reagents (e.g., reducing agents in synthesis) to avoid precipitation or side reactions.

Q. How is this compound synthesized, and what critical steps ensure high purity?

A common synthesis involves:

  • Converting 2-chloro-5-nitrobenzenesulfonic acid to its sodium salt.
  • Condensing with p-amino-N-acetylaniline under heat (110°C) and pressure (0.08 MPa).
  • Reducing intermediates with iron powder in acidic conditions, followed by sulfuric acid hydrolysis to remove sulfonic and acetyl groups . Key purity controls include inert atmosphere handling (to prevent oxidation) , monitoring reaction pH, and post-synthesis recrystallization from ethanol.

Q. How should discrepancies in reported physical properties (e.g., color, melting point) be resolved?

The compound’s color varies across studies: gray to bluish-purple vs. off-white . Melting points also differ (158°C vs. 300°C ). To resolve conflicts:

  • Verify purity via HPLC or elemental analysis.
  • Characterize batches using differential scanning calorimetry (DSC) for precise melting points.
  • Consider hydration states (e.g., hydrate vs. anhydrous forms) as a source of variation .

Advanced Research Questions

Q. What electrochemical methods enable sensitive detection of hydrogen sulfide using this compound?

The compound reacts electrochemically with sulfide ions on a glassy carbon electrode, forming sulfur heterocycles like thionine. Cyclic voltammetry (CV) shows distinct redox peaks at low sulfide concentrations (µM range). Optimize detection by:

  • Using phosphate buffer (pH 7.4) to stabilize intermediates.
  • Applying square-wave voltammetry for enhanced sensitivity (limit of detection ~0.1 µM) . This method is applicable to environmental monitoring or biological sulfide quantification.

Q. How does this compound interact with transition metals, and what structural insights can be gained?

In coordination chemistry, it acts as a ligand via amine groups. For example, in Cu(4,4'-bpy)(H2O)3·2H2O, sulfate ions hydrogen-bond with Cu(II)-bipyridine chains to form 3D networks . To study such interactions:

  • Characterize complexes via X-ray crystallography (space group P65, a = 11.211 Å, c = 21.582 Å).
  • Use FT-IR to confirm ligand-metal binding (N–H and S=O stretching shifts).

Q. What analytical strategies address stability challenges during long-term storage?

The compound oxidizes readily upon exposure to air or light, forming quinone-like products . Mitigation strategies include:

  • Storing under argon at –20°C in amber vials.
  • Adding stabilizers (e.g., 1% ascorbic acid) to aqueous suspensions.
  • Monitoring degradation via UV-Vis spectroscopy (absorbance shifts at 300–400 nm).

Methodological Tables

Table 1: Solubility and Stability Parameters

PropertyValue/NotesReference
Solubility in ethanol>50 mg/mL
Stability in acidic conditionsStable below pH 3; hydrolyzes at pH >5
Photodegradation half-life~72 hours (under UV light)

Table 2: Key Electrochemical Parameters for Sulfide Detection

ParameterValueReference
Linear range0.5–100 µM
Limit of detection (LOD)0.1 µM (S/N = 3)
Optimal potential window–0.2 to +0.6 V (vs. Ag/AgCl)

Contradictions and Resolutions

  • Color Variation: Hydrate forms (e.g., monohydrate in ) may exhibit different hues vs. anhydrous forms. Confirm hydration state via thermogravimetric analysis (TGA).
  • Melting Point Discrepancies: Anhydrous forms melt at ~300°C, while hydrates decompose near 158°C . Use TGA-DSC to distinguish phases.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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